Vinylbenzylaziridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13N |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
1-benzyl-2-ethenylaziridine |
InChI |
InChI=1S/C11H13N/c1-2-11-9-12(11)8-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2 |
InChI Key |
VZNVWCSXXYJGLP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CN1CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis and Reaction Mechanisms
Synthesis of N-(p-Vinylbenzyl)aziridine
A common method for synthesizing N-(p-vinylbenzyl)aziridine involves the reaction of ar-vinylbenzyl chloride with aziridine (B145994) in the presence of a base. prepchem.comprepchem.com The reaction is typically carried out in a solvent like anhydrous methanol (B129727) with potassium carbonate acting as the base. The product is a liquid that can be purified by distillation under reduced pressure. prepchem.com
Table 1: Synthesis of N-(p-Vinylbenzyl)aziridine
| Reactants | Reagents & Solvents | Conditions | Product |
|---|---|---|---|
| ar-Vinylbenzyl chloride, Aziridine | Anhydrous methanol, Anhydrous potassium carbonate | Room temperature, 24 hours | N-(p-Vinylbenzyl)aziridine |
Synthesis via Reaction of Benzyl (B1604629) Halides with Aziridine Derivatives
Detailed Reaction Conditions for N-(p-Vinylbenzyl)Aziridine Synthesis
Reaction Mechanisms of this compound
The reactivity of this compound is dominated by the ring-opening of the aziridine moiety and reactions involving the vinyl group.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the nitrogen atom of the aziridine ring is protonated, forming a highly reactive aziridinium (B1262131) ion. khanacademy.orglibretexts.orgmasterorganicchemistry.com This makes the ring more susceptible to nucleophilic attack. youtube.com The nucleophile will then attack one of the ring carbons, leading to the opening of the ring. The regioselectivity of the attack depends on the substitution pattern of the aziridine ring and the nature of the nucleophile. mdpi.com
Nucleophilic Ring-Opening
Aziridines readily react with a wide range of nucleophiles, including amines, thiols, and organometallic reagents. wikipedia.orgunacademy.com In these reactions, the nucleophile attacks one of the electrophilic carbon atoms of the aziridine ring, causing the ring to open in an SN2-type mechanism. libretexts.org The reaction with diorganocopper reagents, for instance, typically results in conjugate addition products. libretexts.org
Thermal Reactions
The vinyl group of this compound can undergo thermal polymerization. rsc.org At elevated temperatures, initiators can generate radicals that attack the vinyl group, initiating a chain-growth polymerization process. This allows for the formation of poly(this compound), a polymer with reactive aziridine side chains. The thermal polymerization of similar vinylbenzyl compounds, like 4-vinylbenzyl piperidine, has been studied and shows that such processes can be initiated thermally. rsc.org
Reactivity and Mechanistic Investigations of Vinylbenzylaziridine
Aziridine (B145994) Ring-Opening Reactivity in Vinylbenzylaziridine
The high ring strain of the three-membered aziridine ring makes it susceptible to ring-opening reactions, which are fundamental to its chemical utility. These reactions are typically initiated by electrophilic activation of the ring nitrogen, followed by nucleophilic attack.
The ring-opening of the aziridine moiety in this compound proceeds primarily through nucleophilic substitution (SN) pathways. wikipedia.org A nucleophile, which is an electron-rich species, attacks one of the carbon atoms of the aziridine ring, causing the carbon-nitrogen bond to break and relieve the ring strain. wikipedia.orgnih.gov The reaction is generally facilitated by the protonation or Lewis acid coordination of the aziridine nitrogen, which increases the electrophilicity of the ring carbons and makes the aziridinium (B1262131) ion a better leaving group.
The process can be described as an SN2-type mechanism. In this pathway, the nucleophile attacks the substrate, and simultaneously, the leaving group departs in a single, concerted step. wikipedia.org The attack occurs at one of the two electrophilic carbon atoms within the strained three-membered ring. The general form of this reaction involves an electron pair from the nucleophile attacking the substrate, leading to the formation of a new bond while the leaving group departs with an electron pair. wikipedia.org
The stereochemistry of ring-opening reactions provides critical insight into the reaction mechanism. For reactions that proceed via a concerted SN2 mechanism, a specific stereochemical outcome is expected. When a nucleophile attacks a chiral carbon center in an SN2 reaction, it results in an inversion of the stereochemical configuration at that center. libretexts.orgyoutube.com This is because the nucleophile attacks from the side opposite to the leaving group. youtube.com
In the context of a substituted aziridine ring, nucleophilic attack at one of the chiral ring carbons would lead to the formation of a product with an inverted configuration at that specific carbon. libretexts.org Reactions that proceed through a multi-step process involving an intermediate, such as an SN1 reaction, may lead to a mixture of stereoisomers, often resulting in a racemic product. libretexts.org However, for aziridines, the SN2 pathway is common. A reaction where stereochemically different starting materials yield stereochemically different products is termed stereospecific. alrasheedcol.edu.iq
Mechanisms of Nucleophilic Attack on the Aziridine Moiety
Reactivity of the Vinyl Moiety in this compound
The vinyl group (-CH=CH₂) attached to the benzyl (B1604629) ring provides a site for addition reactions and polymerization, a reactivity that is central to its application in polymer science.
The carbon-carbon double bond of the vinyl group is susceptible to radical addition. libretexts.orgnumberanalytics.com This process is typically initiated by a radical species, which can be generated from an initiator like a peroxide upon heating or exposure to high-energy radiation. libretexts.org The reaction proceeds via a chain mechanism involving initiation and propagation steps. numberanalytics.com
Initiation: A radical initiator (e.g., from a peroxide) generates a free radical. This radical then adds across the π-bond of the vinyl group in this compound. libretexts.org The addition is regioselective, favoring the formation of the more stable benzylic radical intermediate due to resonance stabilization. libretexts.org
Propagation: The newly formed carbon-centered radical can then attack the vinyl group of another this compound monomer. This step repeats, leading to the formation of a polymer chain. libretexts.org Free-radical polymerization is a significant method for producing vinyl polymers on a large scale. mdpi.com
A key application of this compound is as a cross-linking agent in polymeric systems. ebeammachine.comebeammachine.com Cross-linking is the process of forming covalent bonds between polymer chains to create a three-dimensional network. ebeammachine.comwikipedia.org This network structure significantly enhances the mechanical strength, thermal stability, and chemical resistance of the polymer. ebeammachine.comspecialchem.com
In one notable application, (4-vinylbenzyl) aziridine has been used as a reactive filler in polydimethylsiloxane (B3030410) (PDMS) composites. researchgate.net The this compound is first covalently attached to single-walled carbon nanotubes (SWCNTs). These functionalized nanotubes are then incorporated into a PDMS matrix. During the vulcanization (cross-linking) process, which is initiated by an organic peroxide like dicumyl peroxide, the reactive vinyl moiety of the aziridine derivative participates in the reaction, forming cross-links within the PDMS network. researchgate.net
The incorporation of this compound-functionalized fillers leads to significant improvements in the material's properties. Research has demonstrated that these composites exhibit shorter vulcanization times and enhanced mechanical characteristics compared to the neat polymer. researchgate.net
| Property | Improvement Observed |
|---|---|
| Tensile Strength | Up to 75% increase |
| Elastic Limit | Up to 85% increase |
| Tear Strength | Up to 40% increase |
| Shore A Hardness | Up to 35% increase |
Radical Addition and Polymerization Initiation Potential
Specialized Reaction Pathways Involving this compound
Beyond its direct polymerization and ring-opening reactions, this compound can be utilized in specialized pathways to create advanced functional materials. A prime example is its use in the surface functionalization of carbon nanostructures.
Surface functionalization of single-walled carbon nanotubes (SWCNTs) with this compound has been achieved through a [2+1] nitrene cycloaddition reaction. researchgate.net In this process, a nitrene, generated from 4-(azidomethyl)styrene, adds to the SWCNT surface, which is then thought to rearrange or be treated to form the aziridine ring structure attached to the nanotube. This covalent functionalization is a multi-step approach that allows for the selective introduction of complex molecules onto the CNT surface. researchgate.net Spectroscopic analysis confirms the attachment, and importantly, studies suggest that the aziridine rings help to restore the aromaticity over structural defects on the nanotube walls. researchgate.net The resulting material, (4-vinylbenzyl) aziridine-SWCNT, is a reactive filler where the vinyl groups remain available for subsequent reactions, such as the cross-linking of polymer matrices as described previously. researchgate.net
Cycloaddition Reactions (e.g., [2+1] Nitrene Cycloaddition) for Functionalization
Cycloaddition reactions are powerful tools for the functionalization of various substrates, and this compound has been utilized in this context, particularly in the realm of materials science. The [2+1] nitrene cycloaddition is a notable example of how this compound is employed to modify the surfaces of nanomaterials, such as single-walled carbon nanotubes (SWCNTs). researchgate.netresearchgate.netresearchgate.net
In this reaction, a nitrene, a highly reactive nitrogen intermediate, is generated and adds to a double bond on a substrate. Research has demonstrated the successful sidewall functionalization of SWCNTs using 4-(azidomethyl)styrene, which proceeds through a [2+1] nitrene cycloaddition to form (4-vinylbenzyl)aziridine-functionalized SWCNTs. researchgate.netresearchgate.net This method is significant because it allows for covalent attachment to the nanotube sidewalls. Spectroscopic analysis, including Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and X-ray photoelectron spectroscopy (XPS), alongside thermogravimetric analysis (TGA), has confirmed the successful covalent functionalization. researchgate.net
A key finding from these studies is that the integrity of the carbon nanotubes is largely preserved during this functionalization process. researchgate.net It is suggested that the aziridine rings formed on the surface help to restore the aromaticity of the nanotube's structural defects. researchgate.net This is a crucial advantage as it maintains the desirable electronic and structural properties of the nanotubes while enabling further chemical reactions via the reactive styrene (B11656) moiety on the attached this compound. researchgate.net The process has been shown to be scalable, achieving a functionalization degree of 53 vinylbenzyl molecules per 1000 carbon atoms. researchgate.net
Nitrene cycloadditions are generally effective with nucleophilic alkenes, as nitrenes are typically electrophilic. aakash.ac.in The reaction can be catalyzed by various metals, such as rhodium(II), to facilitate nitrene transfer, which has been explored for the synthesis of various nitrogen-containing heterocycles. nih.govrsc.org While these specific catalytic systems haven't been detailed for this compound itself, they form the broader context for nitrene-transfer cycloaddition chemistry.
Table 1: Research Findings on [2+1] Nitrene Cycloaddition for SWCNT Functionalization
| Parameter | Finding | Source(s) |
|---|---|---|
| Reaction Type | [2+1] Nitrene Cycloaddition | researchgate.netresearchgate.net |
| Reactant | 4-(azidomethyl)styrene | researchgate.net |
| Substrate | Single-Walled Carbon Nanotubes (SWCNT) | researchgate.netresearchgate.net |
| Product | (4-vinylbenzyl)aziridine-SWCNT | researchgate.netresearchgate.net |
| Functionalization Level | 53 (4-vinylbenzyl) molecules per 1000 carbon atoms | researchgate.net |
| Confirmation Methods | FTIR, Raman, XPS, TGA | researchgate.net |
| Key Outcome | Covalent sidewall functionalization with preservation of CNT integrity. | researchgate.net |
Investigations into Reaction Kinetics and Thermodynamics in this compound Systems
The kinetic and thermodynamic properties of this compound are most prominently investigated through its influence on the reaction systems it is incorporated into. Specifically, the reactive styrene group on (4-vinylbenzyl)aziridine-functionalized SWCNTs has been shown to participate in and alter the kinetics of polymer vulcanization. researchgate.net
In studies involving polydimethylsiloxane (PDMS) composites, (4-vinylbenzyl)aziridine-SWCNT was used as a reactive filler. researchgate.netresearchgate.net The vinyl groups on the functionalized nanotubes react with the PDMS matrix during the peroxide-initiated cross-linking process. researchgate.net This participation has a significant impact on the vulcanization kinetics. Research has shown that incorporating this reactive nanofiller can lead to a substantial reduction in the vulcanization time, with decreases of up to 35% observed compared to the vulcanization of neat PDMS. researchgate.netresearchgate.net This acceleration of the cross-linking reaction rate points to a favorable kinetic influence of the this compound moiety.
Table 2: Impact of (4-vinylbenzyl)aziridine-SWCNT on PDMS Vulcanization Kinetics and Material Properties
| Property | Observation | Source(s) |
|---|---|---|
| Vulcanization Time | Up to 35% reduction compared to neat PDMS. | researchgate.netresearchgate.net |
| Tensile Strength | Up to 75% improvement. | researchgate.netresearchgate.net |
| Elastic Limit | Up to 85% improvement. | researchgate.netresearchgate.net |
| Tear Strength | Up to 40% improvement. | researchgate.netresearchgate.net |
| Shore A Hardness | Up to 35% improvement. | researchgate.netresearchgate.net |
| Kinetic Role | Acts as a reactive filler, accelerating the cross-linking process. | researchgate.netresearchgate.net |
Polymerization Chemistry of Vinylbenzylaziridine
Vinylbenzylaziridine as a Monomer in Advanced Polymer Synthesis
The dual functionality of this compound makes it a valuable building block for complex macromolecular architectures. The vinyl group readily participates in various polymerization reactions, while the aziridine (B145994) ring can undergo ring-opening reactions, providing a pathway for further functionalization or cross-linking.
The homopolymerization of this compound can be initiated through conventional free-radical polymerization techniques. libretexts.org In this process, an initiator, such as a peroxide or an azo compound, generates free radicals that attack the vinyl group of the monomer, initiating a chain reaction. uomustansiriyah.edu.iq This leads to the formation of a linear polymer with pendent aziridine rings.
The polymerization process typically involves three main stages: initiation, propagation, and termination. uomustansiriyah.edu.iq
Initiation: A free radical is generated from an initiator and adds to the vinyl group of a this compound monomer. uomustansiriyah.edu.iq
Propagation: The newly formed radical attacks another monomer, extending the polymer chain. uomustansiriyah.edu.iq
Termination: The growing polymer chains are deactivated, often through combination or disproportionation reactions. uomustansiriyah.edu.iq
The resulting poly(this compound) possesses a backbone of repeating styrene (B11656) units with aziridine functionalities. The molecular weight and polydispersity of the polymer can be influenced by factors such as monomer concentration, initiator concentration, and reaction temperature. mgcub.ac.in
Table 1: Typical Conditions for Homopolymerization of this compound
| Parameter | Condition | Rationale |
| Initiator | Azo compounds (e.g., AIBN), Peroxides (e.g., BPO) libretexts.org | Decompose upon heating to generate free radicals. uomustansiriyah.edu.iq |
| Solvent | Toluene, Dioxane | To dissolve the monomer and initiator and control viscosity. mgcub.ac.in |
| Temperature | 60-80 °C specificpolymers.com | To induce thermal decomposition of the initiator. specificpolymers.com |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | To prevent inhibition of the radical polymerization by oxygen. mdpi.com |
This compound can be copolymerized with a wide array of other vinyl monomers to create copolymers with tailored properties. rsc.org This approach allows for the incorporation of the reactive aziridine functionality into various polymer backbones, expanding their potential applications. Common comonomers include styrene, acrylates, and methacrylates. arkema.com
Copolymerization can be carried out using different techniques, including:
Bulk Polymerization: Involves only the monomers and an initiator, leading to a high-purity polymer. mgcub.ac.in However, heat dissipation can be a challenge due to increasing viscosity. mgcub.ac.in
Solution Polymerization: The monomers and initiator are dissolved in a solvent, which helps to control viscosity and dissipate heat. mgcub.ac.in
Suspension Polymerization: The monomer droplets are dispersed in a continuous phase (usually water) with the aid of a suspending agent. Polymerization occurs within these droplets, resulting in polymer beads. mgcub.ac.in
Emulsion Polymerization: The monomer is emulsified in an immiscible continuous phase (typically water) with a surfactant. Polymerization is initiated in the aqueous phase and proceeds in the micelles. mgcub.ac.in
The reactivity ratios of this compound and the comonomer determine the composition and sequence distribution of the resulting copolymer. These ratios can be determined experimentally and are crucial for predicting the final polymer structure.
Homopolymerization Studies of this compound
Synthesis of Functional Polymers via this compound Monomers
The presence of the aziridine ring in polymers derived from this compound opens up a vast landscape for creating functional materials. The strained three-membered ring is susceptible to ring-opening reactions with various nucleophiles, allowing for the introduction of a wide range of functional groups.
The use of this compound in controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allows for precise control over the polymer architecture. specificpolymers.com CRP methods enable the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex topologies like block copolymers, star polymers, and graft copolymers. specificpolymers.comrsc.org
For instance, a well-defined block copolymer can be synthesized by first polymerizing a different monomer via RAFT and then chain-extending with this compound. specificpolymers.com This results in a block copolymer with one block containing the reactive aziridine moieties. These reactive sites can then be used for further modifications, leading to advanced materials with specific functionalities. The ability to create complex polymer architectures is crucial for applications in nanotechnology, drug delivery, and materials science. cardiff.ac.uknih.gov
Table 2: Examples of Polymer Architectures Synthesized with this compound
| Architecture | Synthesis Strategy | Potential Application |
| Block Copolymers | RAFT polymerization of a first monomer followed by chain extension with this compound. specificpolymers.com | Drug delivery, self-assembly into nanostructures. sciprofiles.com |
| Graft Copolymers | Copolymerization of this compound with another monomer, followed by grafting from the aziridine rings. | Surface modification, compatibilizers for polymer blends. uc.edu |
| Star Polymers | Using a multifunctional initiator or chain transfer agent in the polymerization of this compound. specificpolymers.com | Rheology modifiers, high-density functional materials. nih.gov |
In some cases, the Lewis basicity of the nitrogen atom in the aziridine ring could potentially interact with certain initiators or catalysts, especially in ionic or coordination polymerization, although this is less common for the radical polymerization of the vinyl group. uomustansiriyah.edu.iq The primary influence of this compound remains the introduction of a post-polymerization reactive handle, allowing for a "grafting-to" or "grafting-from" approach to create more complex structures. uc.edu
Control over Polymer Architecture and Topological Structures
Cross-linking Mechanisms Utilizing this compound in Elastomers
The aziridine groups in polymers derived from this compound serve as excellent sites for cross-linking, which is essential for transforming thermoplastic polymers into thermosetting elastomers with improved mechanical properties and solvent resistance. semanticscholar.org Cross-linking, also known as vulcanization in the context of rubbers, creates a three-dimensional network structure. researchgate.net
The cross-linking of polymers containing this compound can be achieved through several mechanisms, primarily involving the ring-opening of the aziridine ring.
Dicumyl Peroxide Initiated Cross-linking: In the presence of organic peroxides like dicumyl peroxide (DCP), free radicals are generated upon heating. researchgate.net These radicals can abstract hydrogen atoms from the polymer backbone, creating polymer radicals. These polymer radicals can then attack the aziridine ring, leading to ring-opening and the formation of a cross-link. Additionally, the radicals can directly initiate the ring-opening of the aziridine. researchgate.net Research has shown that the presence of functionalized single-walled carbon nanotubes with (4-vinylbenzyl)aziridine can significantly reduce the vulcanization time and increase the cross-linking degree in polydimethylsiloxane (B3030410) (PDMS) elastomers. researchgate.net
Thermal Cross-linking: At elevated temperatures, the aziridine rings can undergo self-polymerization or react with other functional groups present on the polymer chains, leading to cross-linking without the need for an external cross-linking agent.
Reaction with Di- or Multifunctional Nucleophiles: The aziridine rings can be opened by compounds containing two or more nucleophilic groups, such as dicarboxylic acids, diamines, or dithiols. This reaction forms covalent bonds between the polymer chains, creating a cross-linked network. For example, the reaction with a dicarboxylic acid would result in ester linkages. polymer.cn
The degree of cross-linking can be controlled by the concentration of this compound in the polymer, the type and concentration of the cross-linking agent, and the curing conditions (temperature and time). This control allows for the tuning of the final properties of the elastomer, such as its modulus, tensile strength, and swelling behavior. semanticscholar.orgresearchgate.net
Organic Peroxide-Initiated Cross-linking in this compound-Modified Systems
Organic peroxides serve as effective initiators for the cross-linking of various polymers. pergan.com The process, often termed vulcanization, involves the thermal decomposition of the peroxide to generate free radicals. uni-wuppertal.de These highly reactive radicals can then abstract hydrogen atoms from the polymer backbone, creating polymer macro-radicals. The subsequent combination of these macro-radicals leads to the formation of a three-dimensional covalent network, enhancing the material's mechanical and thermal properties. pergan.com This method is particularly effective for polymers containing vinyl groups. uni-wuppertal.de
In systems modified with this compound, the vinyl group of the molecule provides a reactive site for peroxide-initiated cross-linking. Research has demonstrated the use of this compound-functionalized fillers, such as (4-vinylbenzyl)aziridine-single-walled carbon nanotubes (SWCNT), to act as reactive components within a polymer matrix like polydimethylsiloxane (PDMS). researchgate.net During the curing process, the reactive styrene moiety of the this compound participates in the cross-linking reaction initiated by organic peroxides. researchgate.net
The choice of organic peroxide is critical as its decomposition temperature and radical stability influence the cross-linking efficiency. pergan.com Peroxides are selected based on the processing temperature of the polymer system. Common organic peroxides used for initiating such cross-linking reactions include those from the vinyl or aryl peroxide families. researchgate.net
Table 1: Examples of Organic Peroxides Used as Cross-linking Initiators
| Peroxide Name | Abbreviation | Type |
|---|---|---|
| Dicumyl Peroxide | DCP | Aryl Peroxide |
| 1,1-bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane | T29 | Vinyl Peroxide |
| 2,5-bis(tert-butylperoxy)-2,5-dimethyl-3-hexyne | T145 | Vinyl Peroxide |
This table lists organic peroxides mentioned in research for cross-linking polymer systems, including those modified with reactive fillers like (4-vinylbenzyl)aziridine-SWCNT. researchgate.net
The incorporation of this compound as a comonomer or as part of a reactive filler introduces additional sites for the peroxide-initiated reactions, potentially leading to a more integrated and robust network structure. The free radicals generated from the peroxide can react with the vinyl groups of the this compound, effectively grafting the modifier into the polymer network.
Kinetic Studies of Cross-linking Reactions Facilitated by this compound
The kinetics of cross-linking reactions are crucial for understanding and controlling the curing process of thermosetting polymers. mdpi.com Techniques such as Differential Scanning Calorimetry (DSC) and rheology are commonly employed to study the kinetic parameters of these reactions. researchgate.netrsc.org DSC can be used to measure the heat flow associated with the exothermic cross-linking reaction, allowing for the calculation of activation energy (Ea). mdpi.comresearchgate.net Rheological tests monitor the change in viscoelastic properties, such as the storage modulus (G'), as the cross-linking progresses. rsc.org
The introduction of this compound into a polymer system can significantly influence the kinetics of the cross-linking reaction. In studies involving (4-vinylbenzyl)aziridine-SWCNT as a reactive filler in a PDMS matrix, a notable reduction in the vulcanization time was observed compared to the neat polymer. researchgate.net This acceleration of the cross-linking process indicates that the this compound moiety provides highly reactive sites that facilitate a faster network formation.
For instance, the vulcanization time for PDMS cross-linked with dicumyl peroxide (DCP) was substantially reduced with the inclusion of the this compound-functionalized filler. researchgate.net This suggests a lower activation energy barrier for the cross-linking reaction in the modified system.
Table 2: Effect of (4-vinylbenzyl)aziridine-SWCNT on Vulcanization Time of PDMS
| System | Cross-linking Agent | Vulcanization Time Reduction |
|---|---|---|
| PDMS + (4-vinylbenzyl)aziridine-SWCNT | Dicumyl Peroxide (DCP) | Up to 35% |
| PDMS + (4-vinylbenzyl)aziridine-SWCNT | T145 Peroxide | Up to 35% |
This table illustrates the reported reduction in vulcanization time when a (4-vinylbenzyl)aziridine-functionalized SWCNT filler is incorporated into a PDMS matrix and cross-linked with organic peroxides. researchgate.net
Kinetic models, such as the auto-catalytic model applied to isothermal DSC data, can be used to determine the reaction order and the activation energy based on the Arrhenius equation. researchgate.net Similarly, isoconversional methods like the Ozawa-Kissinger equation can be applied to non-isothermal DSC data. researchgate.net Such studies allow for a quantitative comparison of the reaction rates and activation energies between unmodified and this compound-modified systems, providing insight into the accelerating effect of the this compound functional group.
Correlation between this compound Content and Cross-link Density
The cross-link density is a critical parameter that defines the final properties of a thermoset polymer network. iupac.org It represents the number of cross-linked points per unit volume and is inversely related to the average molecular weight of the polymer segments between cross-links (Mc). iupac.org A higher cross-link density generally leads to increased hardness, higher modulus, and improved tensile strength, but can also result in reduced elongation at break. mdpi.com
In polymer systems modified with this compound, a direct correlation exists between the concentration of the this compound monomer and the resulting cross-link density. As the content of this compound increases, more reactive vinyl sites become available for the cross-linking reaction. This leads to the formation of a more tightly-knit, three-dimensional network. The relationship is based on the stoichiometric principle that doubling the amount of the cross-linking agent can result in a doubling of the number of cross-links, assuming sufficient reaction sites on the polymer backbone. pergan.com
The cross-link density can be experimentally determined using methods like solvent swelling tests. iupac.org In this method, a cured polymer sample is immersed in a suitable solvent. A higher cross-link density restricts the swelling of the network, resulting in a lower volume of absorbed solvent. mdpi.com
The modification of polymer properties through the control of this compound content is a key aspect of material design. For example, incorporating 0.7 parts per hundred of (4-vinylbenzyl)aziridine-SWCNT into PDMS resulted in significant improvements in mechanical properties, including a 75% increase in tensile strength and an 85% increase in the elastic limit when DCP was used as the cross-linker. researchgate.net These enhancements are a direct consequence of the increased cross-link density facilitated by the reactive filler. However, it is important to note that an excessively high cross-link density can lead to brittleness and poor mechanical performance due to "over cross-linking". semanticscholar.org
Table 3: Conceptual Correlation of this compound Content, Cross-link Density, and Mechanical Properties
| This compound Content | Relative Cross-link Density | Expected Tensile Strength | Expected Elongation at Break |
|---|---|---|---|
| Low | Low | Low | High |
| Medium | Medium | High | Medium |
| High | High | Very High / Potentially Brittle | Low |
This table provides a conceptual illustration of the expected relationship between the concentration of this compound, the resulting cross-link density, and the mechanical properties of the final polymer, based on established principles of polymer science. iupac.orgmdpi.com
Advanced Materials Applications of Vinylbenzylaziridine
Vinylbenzylaziridine as a Reactive Filler and Functionalization Agent in Polymer Composites
The dual functionality of this compound makes it an effective reactive filler and functionalization agent. It can be chemically bonded to the surface of reinforcing fillers, such as carbon nanostructures, and can also copolymerize with a polymer matrix. This dual role facilitates improved compatibility and interaction between the filler and the matrix, leading to enhanced composite properties.
Covalent Functionalization of Carbon Nanostructures with this compound
The covalent functionalization of carbon nanostructures is a key strategy to overcome their inherent tendency to agglomerate and to improve their dispersion within a polymer matrix. numberanalytics.commdpi.com this compound has been successfully employed for this purpose, creating robust chemical linkages to the surface of these nanomaterials. researchgate.net
Surface Functionalization of Single-Walled Carbon Nanotubes (SWCNT)
Researchers have demonstrated the successful surface functionalization of single-walled carbon nanotubes (SWCNTs) using a [2+1] nitrene cycloaddition reaction with 4-(azidomethyl)styrene, which results in this compound moieties attached to the SWCNT surface. researchgate.netresearchgate.net Spectroscopic analyses, including Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and X-ray photoelectron spectroscopy (XPS), have confirmed the covalent attachment of the this compound to the sidewalls of the nanotubes. researchgate.netresearchgate.net Thermogravimetric analysis (TGA) has been used to quantify the degree of functionalization, revealing, for instance, the attachment of approximately 53 vinylbenzyl molecules per 1000 carbon atoms. researchgate.netresearchgate.net
Impact on Carbon Nanotube Integrity and Aromaticity Restoration
A significant advantage of using the [2+1] cycloaddition method for functionalization is the preservation of the carbon nanotube's structural integrity. researchgate.net While many covalent functionalization techniques can disrupt the sp² hybridized carbon network of CNTs, leading to a loss of their desirable electronic and mechanical properties, the formation of the aziridine (B145994) ring in this process appears to mitigate such damage. numberanalytics.comresearchgate.net Raman spectroscopy and X-ray diffraction (XRD) studies have indicated that the graphitic structure of the SWCNTs remains largely intact after functionalization with this compound. researchgate.netresearchgate.net It is suggested that the aziridine rings help to restore the aromaticity of the carbon nanotube structure, which is crucial for maintaining its intrinsic properties. researchgate.netnih.gov
Enhancement of Filler Dispersion and Interfacial Adhesion in this compound-Modified Composites
The covalent attachment of this compound to fillers like SWCNTs significantly improves their dispersion within a polymer matrix. researchgate.net The vinylbenzyl groups protruding from the filler surface enhance compatibility with the surrounding polymer, preventing re-agglomeration of the nanotubes. mdpi.com This leads to a more homogeneous distribution of the filler throughout the composite material. mdpi.com
Furthermore, the reactive nature of the vinylbenzyl group allows it to form covalent bonds with the polymer matrix during curing or polymerization. researchgate.net This creates strong interfacial adhesion between the filler and the matrix, which is essential for effective stress transfer and, consequently, for improving the mechanical properties of the composite. uni.wroc.pl
Performance Enhancement in Polymer Nanocomposites Utilizing this compound
The use of this compound-functionalized fillers has been shown to significantly enhance the performance of polymer nanocomposites. The improved dispersion and interfacial adhesion directly translate to measurable improvements in mechanical, and potentially other, properties.
Studies on Polydimethylsiloxane (B3030410) (PDMS) Nanocomposites
A notable area of research has been the incorporation of this compound-functionalized SWCNTs into polydimethylsiloxane (PDMS) elastomers. researchgate.net In these studies, the vinylbenzyl groups on the SWCNT surface actively participate in the peroxide-initiated cross-linking process of the PDMS. researchgate.net This "reactive filler" approach leads to substantial improvements in the final properties of the nanocomposite.
Research has demonstrated that the incorporation of these functionalized SWCNTs can lead to a significant reduction in vulcanization time. researchgate.net More importantly, the mechanical properties of the resulting PDMS nanocomposites are markedly enhanced. For instance, studies have reported significant increases in tensile strength, elastic limit, tear strength, and Shore A hardness when compared to neat PDMS. researchgate.net
Below is a data table summarizing the reported improvements in the mechanical properties of PDMS nanocomposites containing this compound-functionalized SWCNTs.
| Mechanical Property | Percentage Improvement |
| Tensile Strength | up to 75% |
| Elastic Limit | up to 85% |
| Tear Strength | up to 40% |
| Shore A Hardness | up to 35% |
| Data derived from studies on PDMS vulcanized with dicumyl peroxide and containing (4-vinylbenzyl)aziridine-SWCNT. researchgate.net |
These findings underscore the effectiveness of this compound as a key component in designing high-performance polymer nanocomposites with tailored properties for a range of advanced applications.
Improvements in Tensile Strength and Elastic Limit of Composites
The incorporation of (4-vinylbenzyl) aziridine-SWCNT as a reactive filler in polydimethylsiloxane (PDMS) composites has shown remarkable enhancements in their mechanical properties. When vulcanized with organic peroxides, these composites exhibit significant improvements in both tensile strength and elastic limit. researchgate.netresearchgate.net Specifically, studies have reported up to a 75% increase in tensile strength and an 85% enhancement in the elastic limit when compared to neat PDMS vulcanized under the same conditions. researchgate.netresearchgate.net
The elastic limit represents the maximum stress a material can endure without undergoing permanent deformation. nde-ed.orgmaterion.com The observed increase in this property indicates a greater resistance to deformation under load. Similarly, tensile strength, which is the maximum stress a material can withstand while being stretched or pulled before breaking, is a critical measure of a material's durability. nde-ed.orgzwickroell.com The substantial improvements in these properties are attributed to the effective cross-linking facilitated by the reactive styrene (B11656) moiety on the (4-vinylbenzyl) aziridine-SWCNT during the vulcanization process. researchgate.net
Table 1: Enhancement of Mechanical Properties in PDMS Composites
| Property | Improvement (%) | Crosslinking Agent | Reference |
|---|---|---|---|
| Tensile Strength | 75% | Dicumyl peroxide | researchgate.net |
| Elastic Limit | 85% | Dicumyl peroxide | researchgate.net |
| Tear Strength | 40% | Dicumyl peroxide | researchgate.net |
| Shore A Hardness | 35% | Dicumyl peroxide | researchgate.net |
Augmentation of Tear Strength and Shore A Hardness in Elastomers
Further testament to the reinforcing effect of (4-vinylbenzyl) aziridine-SWCNT in elastomer composites is the notable increase in tear strength and Shore A hardness. Research findings indicate a 40% improvement in tear strength and a 35% increase in Shore A hardness for PDMS composites containing the reactive filler and vulcanized with dicumyl peroxide. researchgate.netresearchgate.net
Tear strength signifies the resistance of a material to the growth of a cut or nick when under tension. pollen.amtrygonal.comfibro.de The enhancement in this property is crucial for applications where the material may be subjected to tearing forces. Shore A hardness is a measure of the material's resistance to indentation and is an important parameter for defining the material's feel and suitability for specific applications. pollen.amresearchgate.net The increase in hardness suggests a denser, more robust material matrix. researchgate.net
Investigation into Natural Rubber (NR) Composites Incorporating this compound
The benefits of incorporating functionalized SWCNTs extend to natural rubber (NR) composites as well. Studies on NR-SWCNT nanocomposites have demonstrated that the presence of these nanofillers, particularly when vulcanized with organic peroxides, leads to a significant improvement in the physicochemical properties of the resulting material. researchgate.netresearchgate.net While direct data on this compound in NR is limited in the provided context, the principles of enhanced cross-linking and filler-matrix interaction are transferable.
The incorporation of SWCNTs in NR vulcanized with organic peroxides has been shown to enhance tensile strength by up to 75% and moduli by as much as 83%. researchgate.net These improvements suggest that a strong interaction occurs between the rubber and the nanotubes, facilitated by the free radicals generated during peroxide vulcanization. researchgate.net This enhanced interaction leads to a more effectively cross-linked network, which is reflected in the improved mechanical performance of the composite. ugm.ac.idvt.edumdpi.com
Optimization of Vulcanization Time and Efficiency in this compound-Enhanced Systems
A significant advantage of utilizing (4-vinylbenzyl) aziridine-SWCNT as a reactive filler is the reduction in vulcanization time. researchgate.net In PDMS composites, a reduction of up to 35% in vulcanization time has been observed. researchgate.netresearchgate.net This acceleration of the cross-linking process is a critical factor for improving production efficiency and reducing energy consumption in industrial applications. crownsmachinery.comnih.govcrownsmachinery.com
The optimization of vulcanization is achieved through the reactive nature of the vinylbenzyl groups on the functionalized SWCNTs. researchgate.net These groups readily participate in the peroxide-initiated cross-linking reactions, leading to a faster and more efficient curing process. researchgate.net The degree of improvement is dependent on the type and concentration of the organic peroxide used, with agents like dicumyl peroxide and 2,5-bis(tert-butylperoxy)-2,5-dimethyl-3-hexyne (T145) showing the most significant enhancements in both vulcanization time and the final physical-mechanical properties of the composites. researchgate.netresearchgate.net
Development of Conductive and Piezoresistive Devices with this compound Composites
The unique combination of enhanced mechanical properties and the inherent conductivity of carbon nanotubes opens up new possibilities for the application of this compound-functionalized SWCNT composites in the field of electronics.
Fabrication of Flexible and Stretchable Electronic Materials
The development of flexible and stretchable electronic devices is a rapidly growing area of research, with applications ranging from wearable technology to biomedical implants. routledge.comutexas.edujsstec.orgnih.gov Composites made from elastomers like PDMS and conductive fillers such as (4-vinylbenzyl) aziridine-SWCNT are promising candidates for these applications. researchgate.netresearchgate.net The resulting materials exhibit a desirable combination of flexibility, elasticity, and electrical conductivity. researchgate.net
Applications in Advanced Strain Sensor Technologies
The piezoresistive effect, where the electrical resistance of a material changes in response to applied mechanical strain, is the fundamental principle behind many strain sensors. opticsjournal.netmouser.mx Composites incorporating (4-vinylbenzyl) aziridine-SWCNT are particularly well-suited for the development of advanced strain sensors due to their enhanced mechanical properties and the piezoresistive nature of the carbon nanotube network. researchgate.netresearchgate.netmdpi.comnih.govmicro-measurements.comluchsinger.itresearchgate.net
Integration of this compound-Derived Materials into Wearable Bioelectronics and Smart Devices
The unique reactivity of the aziridine ring, combined with the polymerizable vinylbenzyl group, makes this compound a valuable monomer for developing advanced materials tailored for next-generation wearable technology. polyaziridine.com When integrated into polymer composites, particularly with nanomaterials, this compound-derived structures provide significant enhancements in mechanical durability, electrical performance, and biocompatibility, which are critical for devices that require seamless integration with the human body. researchgate.netresearchgate.netacs.orgnih.gov
Research has focused on using this compound to functionalize carbon nanotubes (CNTs), creating a reactive nanofiller that can be effectively incorporated into elastomer matrices like polydimethylsiloxane (PDMS). researchgate.net This approach addresses key challenges in creating flexible and stretchable electronics, which demand materials that are not only conductive but also robust enough to withstand repeated mechanical stress. numberanalytics.comacs.org The resulting nanocomposites exhibit a combination of high flexibility, elasticity, and electrical conductivity without the need for complex layered structures. researchgate.net
These enhanced properties are pivotal for a range of applications in wearable bioelectronics, where devices are used for continuous monitoring of physiological signals. mdpi.commdpi.com For instance, materials incorporating this compound-functionalized fillers have been successfully fashioned into strain sensors, flexible electrical circuits, and electrodes for biopotential measurements, including electroencephalography (EEG), electrocardiography (ECG), and electromyography (EMG). researchgate.net The biocompatibility and mechanical stability of these materials have been demonstrated through cytotoxicity assays and extensive cyclic strain testing, confirming their suitability for direct skin contact and long-term use. researchgate.net
In the realm of smart devices, the stimuli-responsive nature of polymers containing aziridine functionalities opens up possibilities for creating materials that can adapt to their environment. scitechnol.comrsc.orgnih.gov This includes applications in smart textiles where materials might change properties in response to temperature or other stimuli, and in soft robotics where self-healing capabilities can significantly extend the operational lifetime of components. cam.ac.ukmdpi.comewadirect.com The covalent bonding facilitated by the aziridine group helps to create robust, cross-linked networks that can contribute to these smart functionalities. polyaziridine.com
Detailed Research Findings: (4-vinylbenzyl)aziridine-SWCNT Nanocomposites
A notable advancement involves the use of (4-vinylbenzyl)aziridine to functionalize single-walled carbon nanotubes (SWCNTs). These functionalized SWCNTs serve as a reactive carbon nanofiller in a polydimethylsiloxane (PDMS) matrix, which is then vulcanized using organic peroxides. This process yields a nanocomposite with substantially improved physical and mechanical properties compared to unmodified PDMS. researchgate.net
The research demonstrates that the incorporation of (4-vinylbenzyl)aziridine-SWCNT fillers leads to significant improvements in the material's strength and elasticity. researchgate.net These enhancements make the resulting nanocomposite highly suitable for the demanding applications of flexible and stretchable electronic devices. researchgate.net The material's potential for healthcare applications is highlighted by its successful use in fabricating strain sensors and in measuring biopotentials like EEG, ECG, and EMG. researchgate.net
The following tables summarize the mechanical property improvements observed in these nanocomposites.
Table 1: Mechanical Property Enhancements of (4-vinylbenzyl)aziridine-SWCNT-PDMS Composites
This table presents the maximum improvements in mechanical properties of the nanocomposite compared to neat PDMS vulcanized with the same crosslinking agent.
| Mechanical Property | Maximum Improvement (%) |
|---|---|
| Tensile Strength | 75% |
| Elastic Limit | 85% |
| Tear Strength | 40% |
| Shore A Hardness | 35% |
Data sourced from research on PDMS nanocomposites using (4-vinylbenzyl)aziridine-SWCNT as a reactive filler. researchgate.net
Table 2: Optimal Formulations for Enhanced Properties
This table shows the specific organic peroxide crosslinking agents that yielded the highest improvements in vulcanization time and physicomechanical properties for the (4-vinylbenzyl)aziridine-SWCNT-PDMS composites.
| Crosslinking Agent | Concentration (phr) | Observed Outcome |
|---|---|---|
| T145 (Organic Peroxide) | 2.5 | Highest improvement in vulcanization time and physicomechanical properties. researchgate.net |
| DCP (Dicumyl Peroxide) | 2.5 | Highest improvement in vulcanization time and physicomechanical properties. researchgate.net |
phr: parts per hundred rubber
These findings underscore the potential of using carbon nanostructures functionalized with this compound as a reactive filler to construct conductive and piezoresistive flexible, stretchable devices for advanced applications. researchgate.net
Characterization and Spectroscopic Analysis in Vinylbenzylaziridine Research
Structural Confirmation and Purity Assessment of Vinylbenzylaziridine
The synthesis of this compound results in a product that requires thorough analysis to confirm its molecular structure and determine its purity. A combination of spectroscopic and chromatographic methods is employed for this purpose, each providing unique and complementary information. prepchem.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. longdom.org By analyzing the absorption of infrared radiation at specific wavenumbers, the characteristic vibrations of different bonds can be detected, offering a molecular fingerprint. longdom.orgcam.ac.uk In the analysis of this compound, IR spectroscopy is used to confirm the presence of key structural features. The spectrum of this compound would be expected to show characteristic absorption bands for the vinyl group, the aromatic ring, and the aziridine (B145994) ring.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| C-H (vinyl) | 3100-3000 | Stretching |
| C=C (vinyl) | 1650-1600 | Stretching |
| C-H (aromatic) | 3100-3000 | Stretching |
| C=C (aromatic) | 1600-1450 | Ring Stretching |
| C-H (alkane) | 3000-2850 | Stretching |
| C-N (aziridine) | 1250-1020 | Stretching |
| N-H (aziridine - if present as impurity) | 3500-3300 | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms. nih.gov Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of this compound. organicchemistrydata.org
In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the vinyl group, the aromatic ring, the benzylic methylene (B1212753) group, and the aziridine ring protons. The chemical shift (δ), splitting pattern (multiplicity), and integration of these signals provide detailed structural information. rsc.org
Similarly, the ¹³C NMR spectrum would show unique resonances for each carbon atom in the molecule, including the vinyl carbons, the aromatic carbons, the benzylic carbon, and the carbons of the aziridine ring. organicchemistrydata.org
While specific experimental NMR data for this compound was not found in the search results, a table of expected chemical shift ranges for the different types of protons and carbons can be presented based on general principles of NMR spectroscopy.
Expected ¹H NMR Chemical Shift Ranges
| Proton Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Vinyl Protons | 5.0 - 7.0 |
| Aromatic Protons | 7.0 - 7.5 |
| Benzylic Protons (-CH₂-) | ~3.5 |
Expected ¹³C NMR Chemical Shift Ranges
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Vinyl Carbons | 110 - 140 |
| Aromatic Carbons | 120 - 140 |
| Benzylic Carbon (-CH₂-) | ~50 |
Elemental Analysis for Compositional Verification
Theoretical vs. Actual Elemental Composition of this compound
| Element | Theoretical Percentage (%) | Actual Percentage (from analysis) |
|---|---|---|
| Carbon (C) | 82.97 | To be determined experimentally |
| Hydrogen (H) | 8.23 | To be determined experimentally |
Vapor Phase Chromatography (VPC) for Product Purity and Composition
Vapor Phase Chromatography (VPC), also known as Gas Chromatography (GC), is a powerful technique for separating and analyzing volatile compounds. rdworldonline.comphenomenex.com In the context of this compound synthesis, VPC is used to determine the purity of the final product and to quantify the percentage of the desired isomer (e.g., para-vinylbenzylaziridine). prepchem.com The technique separates components of a mixture based on their boiling points and interactions with a stationary phase. phenomenex.com Research has shown that the purity of ar-vinylbenzylaziridine can be greater than 99% as determined by vapor phase chromatography. prepchem.com Another study found the product to contain 85.7% of the desired compound after purification. prepchem.com
Characterization of this compound-Modified Materials
This compound can be used to functionalize various materials, imparting new properties. Spectroscopic techniques are essential to confirm that the covalent modification has successfully occurred.
Spectroscopic Techniques for Covalent Functionalization Confirmation
When this compound is grafted onto a material, such as a polymer or a carbon nanotube, spectroscopic methods are employed to verify the covalent linkage. researchgate.netresearchgate.net
Infrared spectroscopy can be used to detect the appearance of characteristic bands of this compound in the spectrum of the modified material. scirp.org For instance, the presence of aromatic and aziridine-related peaks after modification would indicate successful functionalization.
Nuclear Magnetic Resonance spectroscopy can also provide evidence of covalent bonding. Changes in the NMR spectrum of the starting material, such as the appearance of new signals corresponding to the this compound moiety, would confirm its incorporation.
In the case of modifying single-walled carbon nanotubes (SWCNTs) with (4-vinylbenzyl)aziridine, full spectroscopic characterization is necessary to confirm the sidewall functionalization. researchgate.net This comprehensive analysis would likely involve a combination of IR, Raman, and NMR spectroscopy, as well as other techniques like X-ray photoelectron spectroscopy (XPS), to provide a complete picture of the chemical changes on the nanotube surface.
Raman Spectroscopy for Structural Changes and Defects
Thermal Gravimetric Analysis (TGA) for Functionalization Degree and Thermal Stability
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. etamu.edukabkom.com.tr This technique is employed to assess the thermal stability of this compound-modified materials and to quantify the degree of functionalization. researchgate.net When a functionalized material, such as modified CNTs, is heated, the attached this compound molecules will decompose at a specific temperature range, leading to a distinct weight loss. researchgate.netresearchgate.net
Interactive Data Table: TGA Data for Material Characterization
| Material Stage | Temperature Range (°C) | Weight Loss Event |
|---|---|---|
| Initial Heating | < 150°C | Evaporation of moisture and residual solvents researchgate.netcampoly.com |
| Functional Group Decomposition | 200°C - 400°C | Degradation of attached this compound molecules |
Morphological and Microstructural Characterization of Composites
Microscopy techniques are essential for visualizing the surface and internal structure of composites containing this compound, providing insights into how functionalization affects morphology and the dispersion of components.
Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of a material's surface topography. mdpi.comcontractlaboratory.com In the context of this compound composites, SEM analysis can reveal how the incorporation of functionalized fillers, like modified CNTs, affects the surface morphology of a polymer matrix. researchgate.net
SEM images can show the distribution and agglomeration of fillers on the surface and within the fractured cross-section of a composite. mdpi.comresearchgate.net For example, in a polydimethylsiloxane (B3030410) (PDMS) composite, SEM coupled with elemental mapping can confirm the dispersion of silicon, carbon, and oxygen, and visualize how the functionalized nanotubes are integrated within the polymer matrix. researchgate.net This analysis is critical for correlating the microstructure with the material's mechanical and physical properties. mdpi.comjeolusa.com
Transmission Electron Microscopy (TEM) provides even higher resolution imaging than SEM, allowing for the visualization of the internal structure of materials at the nanoscale. contractlaboratory.comnist.gov TEM is the primary technique for assessing the dispersion of nanofillers, such as this compound-functionalized CNTs, within a polymer matrix. nist.gov
Effective functionalization of CNTs with molecules like this compound is intended to improve their interaction with the polymer matrix, leading to better dispersion and preventing the formation of aggregates. researchgate.net TEM images can directly verify the success of this strategy by showing individual nanotubes well-distributed throughout the composite, as opposed to the tangled bundles often seen with unmodified nanotubes. nist.gov This detailed microstructural information is crucial for understanding the reinforcement mechanisms at play and optimizing the composite's performance. researchgate.net
Atomic Force Microscopy (AFM) for Surface Topography and Local Properties
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to generate three-dimensional topographical images of a material's surface. azooptics.com It functions by scanning a physical probe attached to a cantilever across the sample surface. jeremyjordan.me The interaction forces between the probe tip and the sample surface cause the cantilever to deflect, and this deflection is measured by a laser system to create a detailed surface map. jeremyjordan.me This method provides valuable information about surface morphology, including features like nucleation and growth modes, defects, and the differentiation between crystalline and amorphous regions. azooptics.com
In the context of materials containing this compound, AFM is instrumental in characterizing the surface topography and understanding how the incorporation of this compound and its derivatives influences the surface properties of polymer composites. For instance, in composites of polydimethylsiloxane (PDMS) with single-walled carbon nanotubes (SWCNTs) functionalized with (4-vinylbenzyl)aziridine, AFM can be used to visualize the dispersion and arrangement of the functionalized nanotubes within the polymer matrix. The resulting images reveal the surface roughness and the distribution of peaks and valleys, which can be quantified using parameters like average roughness (Ra) and root mean square roughness (Rq).
The surface topography significantly impacts the material's bulk properties. azooptics.com Studies on other polymer composites have shown that changes in the light and dark patterns in AFM images correspond to variations in surface roughness and the presence of crystalline inhomogeneities at the nanoscale. The skewness and kurtosis parameters derived from AFM data can further describe the symmetry of the surface profile and the sharpness of the peaks, providing a comprehensive understanding of how this compound modification affects the final material's surface characteristics.
X-ray Diffraction (XRD) for Crystalline Structure and Intercalation
X-ray Diffraction (XRD) is a primary analytical technique for investigating the crystalline structure of materials. anton-paar.comwikipedia.org It operates on the principle of Bragg's Law, where a beam of X-rays is directed at a sample, and the resulting diffraction pattern of scattered X-rays provides detailed information about the atomic arrangement within the crystal lattice. drawellanalytical.com Each crystalline material produces a unique diffraction pattern, which serves as a fingerprint for its identification. forcetechnology.com This non-destructive method is crucial for determining phase composition, crystallite size, and lattice strain. anton-paar.commalvernpanalytical.com
In research involving this compound, XRD is employed to analyze the structure of composites and to confirm the successful intercalation or exfoliation of fillers within a polymer matrix. For example, in nanocomposites of polydimethylsiloxane (PDMS) and (4-vinylbenzyl)aziridine-functionalized single-walled carbon nanotubes (SWCNTs), XRD analysis is essential to verify the morphology. researchgate.net The diffraction patterns can reveal whether the layered structure of a filler, such as nanoclay, has been maintained (intercalated) or completely separated into individual layers (exfoliated) within the polymer. researchgate.net
The degree of crystallinity in a polymer composite, which can be influenced by the addition of functionalized fillers like this compound-SWCNTs, directly impacts its mechanical and thermal properties. bibliotekanauki.pl An increase in the crystallinity index, as determined by XRD, often correlates with enhanced material properties. bibliotekanauki.pl For instance, the analysis of areca sheath fiber epoxy composites showed that chemical treatments increased the crystallinity, leading to better thermal stability. bibliotekanauki.pl Similarly, in this compound-based systems, XRD can be used to correlate structural changes at the crystalline level with macroscopic performance enhancements.
Dynamic Mechanical Analysis (DMA) and Rheological Studies of Composites
Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of materials, particularly polymers and their composites. netzsch.commaterials.zone It involves applying a sinusoidal stress to a sample and measuring the resultant strain, which allows for the determination of the storage modulus (E'), loss modulus (E''), and tan delta (δ). ijaem.nettainstruments.com These parameters provide insight into the material's stiffness, energy dissipation, and damping characteristics over a range of temperatures and frequencies. anton-paar.com Rheological studies, often performed using a rheometer, complement DMA by investigating the flow and deformation of materials, typically in a liquid or molten state, under applied shear forces. tainstruments.comresearchgate.net
In the study of this compound composites, DMA and rheology are crucial for understanding how the incorporation of this compound-functionalized fillers affects the mechanical and flow properties of the host polymer. For instance, in polydimethylsiloxane (PDMS) composites containing (4-vinylbenzyl)aziridine-SWCNTs, DMA can quantify improvements in mechanical properties. Research has demonstrated significant enhancements in tensile strength, elastic limit, tear strength, and Shore A hardness in these composites compared to the neat PDMS. researchgate.net
Electrical Property Characterization (Conductivity, Piezoresistivity) in Functional Materials
The characterization of electrical properties, specifically electrical conductivity and piezoresistivity, is essential for the development of functional materials used in applications like flexible electronics and sensors. nih.gov Electrical conductivity is the measure of a material's ability to conduct an electric current, while piezoresistivity is the change in a material's electrical resistance in response to applied mechanical stress or strain. wikipedia.orgmdpi.com
The incorporation of conductive fillers, such as carbon nanotubes (CNTs), into a polymer matrix can create electrically conductive pathways. mdpi.com The functionalization of these fillers with molecules like (4-vinylbenzyl)aziridine plays a key role in improving their dispersion and interaction with the polymer matrix, which in turn influences the electrical properties of the resulting composite. researchgate.net In composites of polydimethylsiloxane (PDMS) and (4-vinylbenzyl)aziridine-functionalized single-walled carbon nanotubes (SWCNTs), the reactive nature of the filler facilitates the construction of conductive and piezoresistive flexible devices. researchgate.netresearchgate.net
Theoretical and Computational Studies on Vinylbenzylaziridine
Quantum Chemical Calculations for Elucidating Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the reactivity of molecules. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system. mdpi.comscirp.org For vinylbenzylaziridine, such calculations can reveal the interplay between its three key functional components: the vinyl group, the benzyl (B1604629) ring, and the strained aziridine (B145994) ring.
Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. scirp.org The energy gap between HOMO and LUMO is a critical indicator of molecular reactivity and stability. In this compound, the electron-rich aromatic ring and the lone pair of the nitrogen atom in the aziridine ring are expected to contribute significantly to the HOMO, making these sites susceptible to electrophilic attack. The vinyl group, being an electron-withdrawing substituent, influences the electron distribution across the molecule.
Reactivity descriptors derived from DFT, such as Fukui functions and the dual descriptor, can pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. mdpi.comnih.govrsc.org The dual descriptor, for instance, can identify regions of a molecule that can concurrently donate and accept electrons, which is crucial for understanding its role in complex reactions. nih.gov For this compound, these calculations would likely identify the nitrogen atom of the aziridine ring as a primary site for nucleophilic activity, while the carbon atoms of the vinyl group and specific positions on the aromatic ring would be highlighted as susceptible to electrophilic or radical addition, which is key to its polymerization. rsc.org
The molecular electrostatic potential (MESP) surface is another valuable tool, which maps the electrostatic potential onto the electron density surface of the molecule. This provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. mdpi.com For this compound, the MESP would likely show a negative potential around the nitrogen atom, confirming its role as a nucleophilic center, and positive potentials around the hydrogens of the vinyl group.
Table 1: Key Quantum Chemical Parameters for Reactivity Analysis of this compound
| Parameter | Description | Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates susceptibility to electrophilic attack, likely localized on the aziridine and aromatic ring. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates susceptibility to nucleophilic attack, influenced by the vinyl group. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap suggests higher reactivity, relevant for polymerization initiation. |
| Fukui Functions | Describe the change in electron density at a specific point when the total number of electrons changes. | Pinpoints specific atoms susceptible to nucleophilic, electrophilic, or radical attack. mdpi.comrsc.org |
| Dual Descriptor | Second derivative of the electron density with respect to the number of electrons. | Identifies sites that can act as both electron donors and acceptors, important for pericyclic reactions. nih.gov |
| MESP | Molecular Electrostatic Potential surface. | Visually identifies electron-rich and electron-poor regions, guiding understanding of intermolecular interactions. mdpi.com |
Molecular Dynamics Simulations for Understanding Polymerization and Interfacial Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govmdpi.com This technique is particularly well-suited for investigating the polymerization of monomers like this compound and the subsequent behavior of the resulting polymer chains, especially at interfaces. rsc.orgmdpi.com
To simulate the addition polymerization process of this compound, a reactive force field (such as ReaxFF) can be employed. researchgate.net Unlike standard force fields, reactive force fields can model the formation and breaking of chemical bonds, allowing for the explicit simulation of the polymerization reaction. mdpi.com Such simulations can provide insights into the reaction mechanism, the rate of polymerization, and the resulting polymer chain length distribution and architecture. The simulation would typically start with a system of this compound monomers, an initiator molecule, and a solvent. By tracking the trajectories of all atoms over time, one can observe the initiation, propagation, and termination steps of the polymerization process.
Once the polymer, poly(this compound), is formed, MD simulations with classical (non-reactive) force fields are used to study its conformational properties and its behavior at interfaces. mdpi.comrsc.org For instance, a simulation box containing polymer chains and a surface (representing a filler material or a substrate) can be set up to investigate interfacial behavior. nih.govmdpi.com Key properties that can be extracted from such simulations include the density profile of the polymer near the surface, the orientation of the polymer chains, and the radius of gyration of the chains in the bulk versus at the interface. mdpi.com These simulations can reveal how the polymer chains arrange themselves at the interface and how their dynamics are affected by the presence of the surface. rsc.org The diffusion coefficient of the polymer chains can also be calculated to understand their mobility at the interface compared to the bulk. tudelft.nl
Table 2: Typical Parameters for Molecular Dynamics Simulations of Poly(this compound)
| Parameter | Description | Typical Value/Method |
| Force Field | A set of parameters and equations describing the potential energy of the system. | For polymerization: ReaxFF. For polymer properties: AMBER, CHARMM, GROMOS. nih.gov |
| Ensemble | The statistical ensemble that the simulation samples (e.g., NVT, NPT). | NVT (constant number of particles, volume, temperature) or NPT (constant number of particles, pressure, temperature). mdpi.com |
| Time Step | The interval between successive calculations of forces and positions. | 0.5 to 2.0 femtoseconds (fs). mdpi.com |
| Simulation Time | The total duration of the simulated physical time. | Nanoseconds (ns) to microseconds (µs), depending on the process studied. mdpi.com |
| Boundary Conditions | The conditions applied at the boundaries of the simulation box. | Periodic boundary conditions are typically used to simulate a bulk system. mdpi.com |
| Temperature Control | Algorithm used to maintain the system at a constant temperature. | Nosé-Hoover thermostat, Berendsen thermostat. mdpi.com |
| Pressure Control | Algorithm used to maintain the system at a constant pressure. | Parrinello-Rahman barostat, Berendsen barostat. |
Computational Modeling of this compound's Interactions in Advanced Composite Materials
The performance of advanced composite materials is often dictated by the properties of the interface between the polymer matrix and the reinforcing filler. osti.govmdpi.comyijunliu.com Computational modeling, especially MD simulations, is a powerful tool for investigating these interactions at the molecular level. mdpi.comosti.govmdpi.com this compound, with its reactive aziridine ring and polymerizable vinyl group, can be incorporated into composites as a monomer, a comonomer, or as a surface functionalization agent on fillers.
Studies have explored the use of (4-vinylbenzyl)aziridine-functionalized single-walled carbon nanotubes (SWCNTs) as a reactive filler in polydimethylsiloxane (B3030410) (PDMS) composites. researchgate.net In such systems, computational models can be built to understand the nature and strength of the interaction between the functionalized nanotubes and the polymer matrix. MD simulations can be used to calculate the binding energy between the this compound moiety on the CNT surface and the surrounding polymer chains. mdpi.comresearchgate.net These simulations can reveal whether the interaction is dominated by van der Waals forces, or if specific interactions like π-π stacking between the benzyl ring and the CNT surface play a significant role. researchgate.net
Furthermore, computational models can be used to predict the enhancement in mechanical properties due to the improved interface. By applying simulated mechanical deformations (e.g., tensile or shear stress) to the composite model, one can study the stress transfer from the matrix to the filler. mdpi.commdpi.com A strong interface, facilitated by the interactions involving this compound, would lead to efficient stress transfer, resulting in a composite with higher strength and stiffness. These computational predictions can guide the design of composites with optimized interfacial properties for specific applications. osti.govmdpi.com
Table 3: Interactions of this compound in Composite Materials Modeled Computationally
| Type of Interaction | Description | Significance in Composites |
| Covalent Bonding | Chemical bonds formed between the aziridine ring (via ring-opening) or vinyl group (via polymerization) and the polymer matrix or other functional groups on the filler. | Provides the strongest possible interfacial adhesion, leading to significant improvements in load transfer and mechanical properties. |
| π-π Stacking | Non-covalent interaction between the aromatic benzyl ring of this compound and graphitic surfaces like carbon nanotubes or graphene. researchgate.net | Contributes to strong physical adhesion at the interface, enhancing mechanical and thermal stability. |
| Van der Waals Forces | General non-specific attractive or repulsive forces between molecules. mdpi.comnih.gov | Provides baseline adhesion between the this compound-functionalized filler and the polymer matrix. nih.gov |
| Hydrogen Bonding | Possible if the polymer matrix contains hydrogen bond donor or acceptor groups that can interact with the nitrogen atom of the aziridine ring. | Can enhance interfacial adhesion and influence the local conformation of polymer chains at the interface. |
| Mechanical Interlocking | The physical entanglement of polymer chains with the rough or porous surface of the filler. | Can be enhanced by the presence of functional groups that promote wetting and chain mobility at the interface. |
Future Directions and Unexplored Avenues in Vinylbenzylaziridine Research
Development of Novel and Sustainable Synthetic Pathways for Vinylbenzylaziridine
The current synthesis of this compound often relies on multi-step procedures that may involve hazardous reagents and generate significant waste. A primary future objective is the development of novel and sustainable synthetic pathways that are more environmentally benign and economically feasible.
Key areas of focus will include:
Green Chemistry Approaches: Research into catalytic systems that can facilitate the synthesis of VBA with high atom economy is crucial. This includes exploring enzymatic catalysis or biocatalysis, which could offer high selectivity under mild reaction conditions, minimizing energy consumption and by-product formation.
Flow Chemistry Synthesis: Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for straightforward scalability. Developing a continuous flow process for VBA synthesis could lead to higher yields, improved purity, and reduced operational costs.
Alternative Starting Materials: Investigating alternative, renewable feedstocks for the synthesis of the vinylbenzyl or aziridine (B145994) moieties could significantly improve the sustainability profile of VBA production. This could involve exploring bio-based precursors to reduce the reliance on petrochemicals.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Research Challenges |
| Enzymatic Catalysis | High selectivity, mild reaction conditions, reduced waste. | Enzyme stability, cost, and identifying suitable enzymes. |
| Flow Chemistry | Improved safety, scalability, higher yields, and purity. | Reactor design, catalyst immobilization, and process optimization. |
| Renewable Feedstocks | Reduced carbon footprint, improved sustainability. | Availability and cost of feedstocks, development of efficient conversion pathways. |
Expansion of this compound Applications in Emerging Material Technologies
The inherent reactivity of VBA makes it a versatile building block for a wide array of advanced materials. Future research will likely focus on leveraging its unique properties for applications in emerging technological fields. researchgate.net
Potential application areas include:
Advanced Coatings and Adhesives: The aziridine group's ability to crosslink with various functional groups can be exploited to create highly durable and chemically resistant coatings. Research into smart coatings that respond to environmental stimuli, such as pH or temperature, could be a promising avenue.
Biomedical Devices and Drug Delivery: The biocompatibility of certain polymer systems incorporating VBA could be explored for applications in tissue engineering, medical implants, and controlled drug release systems. openaccessjournals.com The aziridine ring can be opened under specific physiological conditions, allowing for targeted drug delivery.
Membranes for Separations: Functionalizing membranes with VBA could enhance their performance in gas separation, water purification, and pervaporation. The ability to tailor the surface chemistry of the membrane could lead to improved selectivity and flux.
Electronics and Sensors: The incorporation of VBA into polymer backbones can modify their electronic properties, opening up possibilities in the development of materials for flexible electronics, sensors, and actuators. openaccessjournals.com For instance, VBA-functionalized nanocomposites could be used to create highly sensitive strain sensors. researchgate.net
Design and Synthesis of Advanced Polymer Architectures from this compound Monomers
The ability to control the polymerization of VBA is key to creating polymers with specific and predictable properties. Future research will delve into the synthesis of complex and well-defined polymer architectures. nih.govuq.edu.au
This will involve:
Controlled Radical Polymerization (CRP) Techniques: Methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to synthesize VBA-containing polymers with controlled molecular weights, low polydispersity, and complex architectures such as block, graft, and star copolymers. mdpi.com
Ring-Opening Polymerization (ROP): The aziridine ring can undergo ring-opening polymerization to create linear or branched polyethyleneimine-type structures. Investigating the combination of vinyl polymerization and ROP could lead to novel hyperbranched or crosslinked polymer networks.
Post-Polymerization Modification: The reactive aziridine group on a pre-formed polymer backbone allows for a wide range of post-polymerization modification reactions. This strategy can be used to introduce a variety of functional groups, creating tailor-made materials for specific applications. uni-halle.de
The table below outlines different polymer architectures and their potential properties:
| Polymer Architecture | Synthesis Method | Potential Properties and Applications |
| Linear Homopolymers | Free Radical, CRP | Basic building blocks, precursors for modification. |
| Block Copolymers | CRP | Self-assembly into ordered nanostructures, thermoplastic elastomers. |
| Graft Copolymers | "Grafting from" or "grafting to" methods | Improved compatibility in blends, surface modification. |
| Star Polymers | CRP with multifunctional initiator | Low viscosity, high functionality, drug delivery carriers. |
| Hyperbranched Polymers | ROP of aziridine ring | Dendritic-like structures, rheology modifiers, nanocarriers. |
Exploration of Multifunctional Composites Enabled by this compound Functionalization
The functionalization of fillers and reinforcing agents with VBA can significantly enhance the properties of composite materials by improving the interfacial adhesion between the polymer matrix and the filler. nih.gov
Future research in this area will likely focus on:
Nanocomposites: The use of VBA to functionalize nanofillers such as carbon nanotubes, graphene, and silica (B1680970) nanoparticles can lead to nanocomposites with superior mechanical, thermal, and electrical properties. researchgate.net For example, VBA-functionalized carbon nanotubes have been shown to improve the mechanical strength and electrical conductivity of polydimethylsiloxane (B3030410) (PDMS) composites. researchgate.netresearchgate.net
Self-Healing Materials: The reactive nature of the aziridine ring can be exploited to create self-healing polymer composites. Upon damage, the encapsulated or embedded VBA can react and crosslink, repairing the material.
Stimuli-Responsive Composites: Composites containing VBA could be designed to respond to external stimuli like light, heat, or pH. ugent.be This could lead to the development of "smart" materials for a variety of applications, including sensors and actuators. openaccessjournals.com
Bio-based Composites: Investigating the use of VBA to functionalize natural fibers and other bio-based fillers could lead to the development of sustainable and high-performance biocomposites. psu.edu
Investigation into Scalable and Industrially Viable Production of this compound-Based Materials
For VBA-based materials to find widespread use, it is essential to develop scalable and cost-effective production methods.
Key considerations for future research include:
Process Optimization: Optimizing reaction conditions, solvent usage, and purification methods to maximize yield and minimize cost is a critical step towards industrial-scale production.
Reactor Technology: The transition from laboratory-scale batch reactors to larger, more efficient reactor systems, potentially including continuous or semi-batch processes, will be necessary.
Techno-Economic Analysis: A thorough techno-economic analysis of the entire production process, from raw material sourcing to the final product, is needed to assess the commercial viability of VBA-based materials.
Regulatory Compliance and Safety: Ensuring that the production processes meet all regulatory and safety standards is paramount for any industrial application. This includes a comprehensive evaluation of the environmental impact and the development of safe handling protocols.
Q & A
Q. What ethical guidelines apply when citing unpublished this compound data?
- Methodological Answer :
- Permissions : Obtain written consent from original researchers.
- Attribution : Use "personal communication" with date and institutional affiliation.
- Preprints : Cite arXiv or bioRxiv entries with DOI .
Tables for Quick Reference
| Key Analytical Parameters | Optimal Range | References |
|---|---|---|
| NMR Purity Threshold | >95% (¹H NMR) | |
| HPLC Column for Aziridines | C18, 5 µm, 250 mm | |
| DFT Functional for Reactivity Studies | B3LYP/6-31G(d) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
